2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline-1,3-dione core structure. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process can be catalyzed by transition metals or organocatalysts to enhance efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Solventless conditions and simple heating techniques are used to synthesize isoindoline derivatives, followed by purification using environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates these receptors, potentially altering neurotransmitter activity and providing therapeutic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in preventing or slowing the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar biological activities.
Isoindoline derivatives: These compounds also contain the isoindoline nucleus and are studied for their diverse chemical reactivity and applications.
Uniqueness
2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other isoindoline derivatives .
Properties
Molecular Formula |
C21H20N2O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[3-[benzyl(prop-2-ynyl)amino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N2O2/c1-2-13-22(16-17-9-4-3-5-10-17)14-8-15-23-20(24)18-11-6-7-12-19(18)21(23)25/h1,3-7,9-12H,8,13-16H2 |
InChI Key |
SCUZHSPGCIXUKX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CCCN1C(=O)C2=CC=CC=C2C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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